2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
Overview
Description
2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H19BrO2 and a molecular weight of 359.26 g/mol . This compound is characterized by the presence of a bromine atom and two 3,4-dimethylphenyl groups attached to a propane-1,3-dione backbone. It is used in various chemical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(3,4-dimethylphenyl)propane-1,3-dione. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 1,3-bis(3,4-dimethylphenyl)propane-1,3-diol.
Oxidation Reactions: Oxidation of the compound can lead to the formation of more oxidized derivatives, depending on the oxidizing agent used.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The compound’s structure allows it to fit into specific binding sites, affecting molecular pathways involved in various biological processes.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione include:
1,3-Dibromopropane: A dihalogenated propane used in similar substitution and reduction reactions.
2-Bromo-3,3,3-trifluoropropene: Used in the synthesis of fluorinated organic compounds.
4-Bromo-2,6-dimethylphenol: Utilized in polymerization reactions.
Compared to these compounds, this compound is unique due to its specific structural arrangement, which provides distinct reactivity and applications in research and industry.
Properties
IUPAC Name |
2-bromo-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO2/c1-11-5-7-15(9-13(11)3)18(21)17(20)19(22)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZVCCHMZDWYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)C)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220998 | |
Record name | 2-Bromo-1,3-bis(3,4-dimethylphenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-16-9 | |
Record name | 2-Bromo-1,3-bis(3,4-dimethylphenyl)-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-bis(3,4-dimethylphenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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